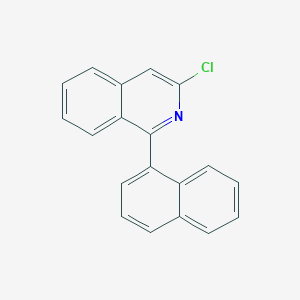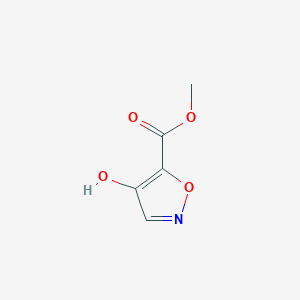
ADenosine-5'-diphosphate dilithium salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Adenosine-5’-diphosphate dilithium salt is a chemical compound that plays a crucial role in various biochemical processes. It is a derivative of adenosine diphosphate (ADP), which is involved in energy transfer within cells. This compound is particularly significant in the study of cellular metabolism and energy production.
准备方法
Synthetic Routes and Reaction Conditions
Adenosine-5’-diphosphate dilithium salt can be synthesized through several methods. One common approach involves the phosphorylation of adenosine monophosphate (AMP) using phosphorylating agents such as phosphorus oxychloride (POCl3) in the presence of a base like pyridine. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the phosphorylated intermediates.
Industrial Production Methods
In industrial settings, the production of adenosine-5’-diphosphate dilithium salt often involves enzymatic synthesis. Enzymes such as adenylate kinase can catalyze the conversion of AMP to ADP, which is then treated with lithium salts to form the dilithium salt. This method is advantageous due to its high specificity and efficiency.
化学反应分析
Types of Reactions
Adenosine-5’-diphosphate dilithium salt undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form adenosine-5’-triphosphate (ATP) in the presence of suitable oxidizing agents.
Reduction: Reduction reactions can convert it back to AMP.
Substitution: It can participate in nucleophilic substitution reactions, where the phosphate groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include molecular oxygen and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Nucleophiles like thiols and amines are often employed in substitution reactions.
Major Products
Oxidation: Adenosine-5’-triphosphate (ATP)
Reduction: Adenosine monophosphate (AMP)
Substitution: Various nucleoside diphosphate derivatives
科学研究应用
Adenosine-5’-diphosphate dilithium salt has a wide range of applications in scientific research:
Chemistry: It is used as a substrate in enzymatic reactions to study enzyme kinetics and mechanisms.
Biology: It plays a role in cellular energy metabolism and is used in studies involving cellular respiration and energy transfer.
Medicine: It is involved in research related to platelet aggregation and blood clotting, as ADP is a known platelet activator.
Industry: It is used in the production of nucleotide-based pharmaceuticals and as a reagent in biochemical assays.
作用机制
The mechanism of action of adenosine-5’-diphosphate dilithium salt involves its role as an energy carrier. It participates in the transfer of phosphate groups, which is essential for the production and utilization of ATP. The compound interacts with various enzymes, including adenylate kinase and ATP synthase, to facilitate these processes. It also binds to purinergic receptors on cell surfaces, influencing cellular signaling pathways.
相似化合物的比较
Adenosine-5’-diphosphate dilithium salt can be compared with other similar compounds such as:
Adenosine-5’-triphosphate (ATP): ATP is the primary energy carrier in cells, while ADP is a precursor in its synthesis.
Adenosine monophosphate (AMP): AMP is a lower-energy form that can be phosphorylated to form ADP.
Adenosine-5’-diphosphate sodium salt: This compound is similar in structure but contains sodium ions instead of lithium.
The uniqueness of adenosine-5’-diphosphate dilithium salt lies in its specific interactions with lithium ions, which can influence its biochemical properties and applications.
属性
分子式 |
C10H13Li2N5O10P2 |
|---|---|
分子量 |
439.1 g/mol |
IUPAC 名称 |
dilithium;[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphate |
InChI |
InChI=1S/C10H15N5O10P2.2Li/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(24-10)1-23-27(21,22)25-26(18,19)20;;/h2-4,6-7,10,16-17H,1H2,(H,21,22)(H2,11,12,13)(H2,18,19,20);;/q;2*+1/p-2/t4-,6-,7-,10-;;/m1../s1 |
InChI 键 |
YCWSTXGQZUYBEW-IDIVVRGQSA-L |
手性 SMILES |
[Li+].[Li+].C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)([O-])[O-])O)O)N |
规范 SMILES |
[Li+].[Li+].C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)([O-])[O-])O)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![5-Methylbenzo[b]thiophene 1,1-dioxide](/img/structure/B15223043.png)

![N-Hydroxybenzo[b]thiophene-5-carboximidamide](/img/structure/B15223052.png)







![4-Chloro-6,7-diiodo-2-phenylthieno[3,2-d]pyrimidine](/img/structure/B15223127.png)
